molecular formula C9H7NO3 B1297898 Methyl 1,3-benzoxazole-5-carboxylate CAS No. 924869-17-0

Methyl 1,3-benzoxazole-5-carboxylate

Cat. No. B1297898
CAS RN: 924869-17-0
M. Wt: 177.16 g/mol
InChI Key: VHLBJWCXFIGALN-UHFFFAOYSA-N
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Description

Methyl 1,3-benzoxazole-5-carboxylate (MB5C) is an organic compound that belongs to the family of benzoxazoles. It is a white crystalline solid with a melting point of 180-182°C and is insoluble in water. MB5C is a valuable molecule in organic synthesis, with a wide range of applications in the fields of medicine, agriculture, and materials science. It has been used as a precursor for the synthesis of a variety of organic compounds, as well as in the development of new drugs and insecticides.

Scientific Research Applications

Antimicrobial Activity

  • Methyl 1,3-benzoxazole-5-carboxylate derivatives have shown significant antimicrobial activities. These derivatives, synthesized from methyl 2-substituted benzoxazole-5-carboxylate1, have been evaluated for their potential against various microbial strains. The synthesis process involves refluxing with methanol and THF, partial oxidation, and treatment with carbonyl compounds to yield various benzoxazole derivatives. These compounds have been tested for antimicrobial properties, showing promising results in this field (Balaswamy et al., 2012).

Synthesis of Novel Derivatives

  • Novel 2-(5-substituted-[1,3,4]oxadiazol-2-yl)-benzoxazoles were synthesized using this compound as a key component. These compounds showed antimicrobial activity against various Gram-positive and Gram-negative bacteria. The synthesis involves the use of benzoxazole-2-carbonyl chloride, benzoxazole-2-carboxylic acid methyl ester, and other intermediates. The chemical structures of these compounds were confirmed by spectral data, and their antimicrobial potential was assessed (Vodela et al., 2013).

Mechanism of Action

Target of Action

Methyl 1,3-benzoxazole-5-carboxylate, also known as Methyl benzo[d]oxazole-5-carboxylate, is a derivative of benzoxazole . Benzoxazole derivatives have been found to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, and anticancer effects . They have been shown to target a variety of organisms, including Gram-positive bacteria like Bacillus subtilis, Gram-negative bacteria like Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Salmonella typhi, and fungal strains like Candida albicans and Aspergillus niger .

Mode of Action

For example, they can form hydrogen bonds with their targets due to the 1-oxygen and 3-nitrogen of the oxazole moiety . The planar benzene ring can also form π-π stacking or π-cation interaction with the host molecule .

Biochemical Pathways

Benzoxazole derivatives have been shown to affect a wide range of biochemical pathways due to their broad spectrum of pharmacological activities .

Pharmacokinetics

It is known that the compound has a molecular weight of 17716 , which may influence its bioavailability and pharmacokinetic properties.

Result of Action

Benzoxazole derivatives have been shown to have antimicrobial and anticancer activities . For example, certain benzoxazole derivatives have been found to have antimicrobial activity against P. aeruginosa, K. pneumonia, S. typhi and A. niger . They have also been found to have anticancer activity, as demonstrated in studies using the human colorectal carcinoma (HCT116) cancer cell line .

Action Environment

It is known that the synthesis of benzoxazole derivatives can be influenced by different reaction conditions and catalysts .

Future Directions

Benzoxazole derivatives, including Methyl 1,3-benzoxazole-5-carboxylate, have gained a lot of importance in recent years due to their wide range of pharmacological activities and their use in the preparation of new biological materials . Future research may focus on exploring these properties further and developing new chemical entities for treating various diseases .

properties

IUPAC Name

methyl 1,3-benzoxazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c1-12-9(11)6-2-3-8-7(4-6)10-5-13-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHLBJWCXFIGALN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)OC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40343463
Record name Methyl 1,3-benzoxazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40343463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

924869-17-0
Record name Methyl 1,3-benzoxazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40343463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 1,3-benzoxazole-5-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of methyl 1,3-benzoxazole-5-carboxylate in the synthesis of the novel triazolothiadiazoles discussed in the paper?

A1: this compound serves as a crucial starting material in the synthesis of the novel triazolothiadiazoles. [] The researchers utilized a derivative of this compound, methyl 2-[bromo(phenyl)methyl]-1,3-benzoxazole-5-carboxylate, as a key intermediate in their multi-step synthesis. This highlights the importance of the benzoxazole moiety in the final compounds.

Q2: Did the researchers investigate the Structure-Activity Relationship (SAR) of the synthesized compounds, and if so, what were the key findings related to the benzoxazole moiety?

A2: Yes, the study explored the SAR by synthesizing a series of triazolothiadiazoles with varying substituents. They found that compounds with increased lipophilicity, often linked to the presence of specific aryl groups at a distal position to the benzoxazole, exhibited enhanced anticonvulsant activity. [] While the study doesn't delve into specific modifications of the benzoxazole itself, its presence in the core structure suggests its potential importance for the observed activity. Further research focusing on modifications to the benzoxazole moiety could provide valuable insights into its contribution to the overall pharmacological profile.

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